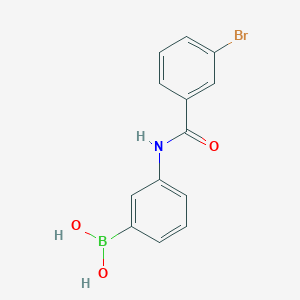

(3-(3-Bromobenzamido)phenyl)boronic acid

Description

BenchChem offers high-quality (3-(3-Bromobenzamido)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Bromobenzamido)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(3-bromobenzoyl)amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCGMBZQPOUYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of (3-(3-Bromobenzamido)phenyl)boronic acid

[1][2][3]

Executive Summary

(3-(3-Bromobenzamido)phenyl)boronic acid is a bifunctional organoboron building block characterized by two reactive centers: a boronic acid moiety (nucleophilic in Suzuki coupling/reversible covalent warhead) and a meta-bromoaryl motif (electrophilic in cross-coupling).

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where it serves as a rigid, aromatic linker capable of engaging in reversible covalent interactions with diols (e.g., serine proteases, carbohydrates) while offering a handle for further diversification via the aryl bromide.

Chemical Identity & Structural Properties[1][3][4][5][6][7][8]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | [3-[(3-Bromobenzoyl)amino]phenyl]boronic acid |

| Common Synonyms | 3-(3-Bromobenzamido)phenylboronic acid; N-(3-Boronophenyl)-3-bromobenzamide |

| CAS Number | 2246865-32-5 |

| Molecular Formula | C₁₃H₁₁BBrNO₃ |

| Molecular Weight | 319.95 g/mol |

| SMILES | OB(O)c1cccc(NC(=O)c2cccc(Br)c2)c1 |

Structural Analysis

The molecule consists of two benzene rings linked by an amide bond.

-

Ring A (Boronic Acid): A phenyl ring substituted at the meta position with a boronic acid group [-B(OH)₂]. The boron atom is sp² hybridized, possessing an empty p-orbital that confers Lewis acidity.[1]

-

Linker (Amide): A secondary amide (-NH-CO-) connecting the two rings. This bond exhibits partial double-bond character, restricting rotation and enforcing planarity between the nitrogen and the carbonyl carbon.

-

Ring B (Aryl Bromide): A benzoyl group substituted at the meta position with a bromine atom. This serves as a site for further cross-coupling or halogen bonding interactions.

Physicochemical Properties[1]

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Poorly soluble in non-polar hydrocarbons (Hexane) and water (unless pH is adjusted > pKa of boronic acid, approx. 8.8).

-

Stability: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[1] Dehydration occurs under thermal stress or vacuum.

-

Acidity: The boronic acid group is a Lewis acid; upon reaction with water/hydroxide, it forms a tetrahedral boronate anion [R-B(OH)₃]⁻.

Synthesis Strategy & Protocol

Retrosynthetic Analysis

The most robust disconnection is at the amide bond. The target can be assembled via Schotten-Baumann acylation or anhydrous amide coupling.

-

Precursor A: 3-Aminophenylboronic acid (Nucleophile)

-

Precursor B: 3-Bromobenzoyl chloride (Electrophile)

Optimized Synthesis Protocol

Note: This protocol is designed for high-fidelity synthesis minimizing protodeboronation.

Reagents:

-

3-Aminophenylboronic acid (monohydrate or hemisulfate salt)

-

3-Bromobenzoyl chloride (1.05 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous THF or DCM (Dichloromethane)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-aminophenylboronic acid (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Activation: Cool the solution to 0°C. Add TEA (2.5 equiv) dropwise. Rationale: Excess base is required to neutralize the HCl generated and any acid salt of the starting amine.

-

Coupling: Dissolve 3-bromobenzoyl chloride (1.05 equiv) in a minimal amount of THF and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Self-Validating Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The starting amine (ninhydrin active) should disappear. The product will be UV active but ninhydrin negative.

-

-

Quench & Workup: Quench with 1N HCl (carefully, to pH ~4–5). Extract with Ethyl Acetate (x3).

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. If boroxine formation is suspected (gummy solid), reconstitute in Acetone/Water to hydrolyze back to the monomeric acid. Recrystallize from Acetonitrile/Water.

Synthesis Workflow Diagram

Caption: Figure 1. Convergent synthesis pathway for (3-(3-Bromobenzamido)phenyl)boronic acid via Schotten-Baumann conditions.

Analytical Characterization (Self-Validating Metrics)

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

| Technique | Expected Signature | Mechanistic Insight |

| ¹H NMR (DMSO-d₆) | δ 10.3-10.5 ppm (s, 1H): Amide NHδ 8.0-8.2 ppm (s, 2H): B(OH)₂ hydroxylsAromatic Region: Distinct patterns for two meta-substituted rings. | The amide proton is deshielded by the carbonyl anisotropy. Boronic acid protons are broad and exchangeable (disappear with D₂O shake). |

| ¹¹B NMR | δ ~28-30 ppm: Broad singlet. | Characteristic of tricoordinate boron (sp²) attached to an aryl ring. |

| Mass Spectrometry (ESI) | m/z 318/320 [M-H]⁻ (Negative Mode) | Bromine creates a 1:1 isotopic doublet (⁷⁹Br/⁸¹Br). Boron contributes a ¹⁰B/¹¹B ratio (1:4), subtly affecting the envelope. |

| IR Spectroscopy | 1650-1660 cm⁻¹: Amide I (C=O stretch)3300-3400 cm⁻¹: O-H (boronic) and N-H stretch. | Confirms formation of the amide bond and retention of the boronic acid hydroxyls. |

Applications & Reactivity Profile

Chemoselective Cross-Coupling

This molecule is a "Janus" reagent—it can act as either a nucleophile or an electrophile depending on the reaction conditions.

-

As a Nucleophile (Suzuki-Miyaura):

-

Reaction: Coupling with an external Aryl Halide (Ar-X).

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water.

-

Outcome: The boronic acid is replaced by the Ar group. The 3-Bromobenzamide moiety remains intact (unless the catalyst is highly active for bromides).

-

Risk: Self-polymerization is possible if the catalyst activates the internal bromide. Use high dilution or specific catalysts that prefer I/OTf over Br.

-

-

As an Electrophile:

-

Reaction: Coupling with an external Boronic Acid (Ar-B(OH)₂).

-

Conditions: Pd(dppf)Cl₂, K₃PO₄.

-

Outcome: The Bromine is replaced.[2] The Boronic acid moiety on Ring A must be protected (e.g., as a pinacol ester) or used in excess to prevent it from acting as the nucleophile.

-

Chemical Biology: Reversible Covalent Inhibition

The boronic acid group is a validated warhead for targeting:

-

Serine Proteases: Forms a tetrahedral transition-state mimic with the active site serine.[3]

-

Glycans/Sialic Acids: Binds to 1,2- or 1,3-diols on cell surface sugars.

The 3-bromophenyl tail provides a hydrophobic scaffold that can be derivatized to tune selectivity for specific protein pockets, exploiting the "sigma-hole" of the bromine for halogen bonding interactions with backbone carbonyls.

Reactivity Pathway Diagram[1]

Caption: Figure 2. Divergent reactivity modes of the scaffold: Cross-coupling vs. Biological complexation.

Storage and Handling

-

Hygroscopicity: Boronic acids are hygroscopic. Store at 2–8°C under inert atmosphere.

-

Dehydration: Prolonged storage may lead to boroxine formation (white powder turns gummy).

-

Reversal: Dissolve in THF/H₂O (1:1) and stir for 30 mins before use to ensure monomeric species.

-

References

-

Sigma-Aldrich. (3-(3-Bromobenzamido)phenyl)boronic acid Product Sheet. Merck KGaA.[4]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boronic acid chemistry and dehydration equilibrium).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198.

-

Combi-Blocks. Certificate of Analysis: (3-(3-Bromobenzamido)phenyl)boronic acid.

Physicochemical Profile & Application Guide: (3-(3-Bromobenzamido)phenyl)boronic Acid

[1]

Executive Summary

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) is a specialized organoboron compound primarily utilized as a transition-state analog (TSA) inhibitor for serine

Its structural core features a phenylboronic acid moiety linked via an amide bond to a 3-bromophenyl group. This architecture serves a dual purpose: the boronic acid acts as a reversible covalent "warhead" that traps the catalytic serine of target enzymes, while the 3-bromobenzamido tail provides critical hydrophobic and electrostatic interactions within the enzyme's active site (e.g.,

This guide details the physicochemical properties, synthesis, and experimental protocols for researchers leveraging this compound in antimicrobial resistance (AMR) studies and medicinal chemistry.

Chemical Identity & Structural Analysis[4][5]

Identification Data[2][6][7][8][9]

| Property | Specification |

| IUPAC Name | [3-[(3-Bromobenzoyl)amino]phenyl]boronic acid |

| Common Name | (3-(3-Bromobenzamido)phenyl)boronic acid |

| CAS Number | 2246865-32-5 |

| Molecular Formula | |

| Molecular Weight | 319.95 g/mol |

| SMILES | OB(O)c1cccc(NC(=O)c2cccc(Br)c2)c1 |

| Appearance | White to off-white powder |

| Solubility | DMSO (>20 mg/mL), Methanol; Poor in water (neutral pH) |

Structural Functionalization

The molecule is composed of three distinct functional zones:

-

The Warhead (Boronic Acid): A Lewis acidic center (

hybridized boron) capable of accepting a lone pair from nucleophiles (e.g., Serine-OH), converting to a tetrahedral -

The Linker (Amide): Provides rigidity and hydrogen bond donor/acceptor sites (NH/CO) that often interact with conserved residues (e.g., Asn152 or Gln120 in AmpC

-lactamase). -

The Tail (3-Bromophenyl): A lipophilic moiety that occupies the hydrophobic pocket of the enzyme. The bromine atom at the meta-position may engage in halogen bonding or steric occlusion.

Physicochemical Properties[5][6][8][12]

Lewis Acidity & Ionization (pKa)

Unlike carboxylic acids, boronic acids do not deprotonate; they ionize by coordinating a hydroxide ion.

-

Approximate pKa: ~8.0 – 8.5

-

Mechanism:

-

Effect of Substituents: The amide group is electron-withdrawing (EWG). This decreases electron density on the boron atom relative to unsubstituted phenylboronic acid (pKa ~8.8), thereby increasing Lewis acidity and stabilizing the tetrahedral adduct formed with enzymes.

Boroxine Equilibrium (Dehydration)

In the solid state or anhydrous solvents, this compound exists in equilibrium with its trimeric anhydride form, the boroxine .

-

Implication: Analytical samples (NMR/MS) may show signals for the trimer unless water is present to hydrolyze it back to the monomeric acid.

-

Handling: Always ensure the presence of

or a protic solvent when characterizing purity by NMR.

Lipophilicity

-

Estimated LogP: ~2.5 – 3.0

-

Interpretation: The bromophenyl group significantly increases lipophilicity compared to simple phenylboronic acid. This enhances cell membrane permeability but necessitates the use of DMSO stock solutions for biological assays.

Mechanism of Action: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Lactamase Inhibition[13][14]

This compound functions as a Reversible Covalent Inhibitor . It mimics the high-energy tetrahedral intermediate formed during the hydrolysis of

Binding Pathway

-

Recognition: The inhibitor enters the active site; the bromobenzamido tail docks into the hydrophobic side pocket.

-

Covalent Trap: The catalytic Serine-OH of the enzyme nucleophilically attacks the boron atom.

-

Transition State Mimicry: The boron geometry shifts from trigonal planar (

) to tetrahedral (

Visualization of Mechanism

[4][7]

Synthesis & Preparation

Synthetic Route (Amide Coupling)

The most robust synthesis involves the acylation of 3-aminophenylboronic acid. Note that the boronic acid group does not require protection if mild conditions are used, but pinacol ester protection is often employed to simplify purification.

Reagents:

-

Substrate A: 3-Aminophenylboronic acid (hemisulfate or free base).

-

Substrate B: 3-Bromobenzoyl chloride (or 3-Bromobenzoic acid + HATU).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Solvent: Anhydrous THF or DCM.

Synthesis Workflow Diagram

[10]

Experimental Protocols

Solubility & Stock Preparation

Objective: Prepare a stable stock solution for biological assays.

-

Weighing: Weigh 3.2 mg of the compound into a sterile microcentrifuge tube.

-

Dissolution: Add 100

of molecular biology grade DMSO (100%). -

Vortex: Vortex vigorously for 30 seconds. The solution should be clear.

-

Concentration: ~100 mM.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent boroxine precipitation.

Determination Assay (Spectrophotometric)

Objective: Determine the inhibition constant (

Materials:

-

Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.

-

Enzyme: Purified AmpC

-lactamase (approx 1-5 nM final). -

Substrate: Nitrocefin (

approx 100 -

Inhibitor: Serial dilutions of (3-(3-Bromobenzamido)phenyl)boronic acid (0.1

to 100

Protocol:

-

Pre-incubation: Mix Enzyme and Inhibitor in buffer. Incubate for 10 minutes at 25°C to allow equilibrium (boronic acid binding can be slow-onset).

-

Initiation: Add Nitrocefin substrate.

-

Measurement: Monitor absorbance at 482 nm (hydrolysis of Nitrocefin) for 5 minutes.

-

Analysis: Plot initial velocity (

) vs. Inhibitor concentration-

Note: Boronic acids are competitive inhibitors.[3]

.

-

Handling & Safety (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. |

| Stability | Hygroscopic. May form anhydrides.[4] | Store desiccated at 4°C. |

References

-

Tondi, D., et al. (2010).

-lactamase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(11), 3416-3419. Link -

Cahill, S. T., et al. (2017). "Cyclic Boronic Acids as Biologically Active Compounds." Chemical Reviews, 117(11), 7673-7709. (Review of boronic acid mechanism). Link

-

Ezzanad, A., et al. (2019).[5] "Phenylboronic Acids Probing Molecular Recognition against Class A and Class C

-lactamases." Antibiotics, 8(4), 173. Link -

Sigma-Aldrich. "(3-(3-Bromobenzamido)phenyl)boronic acid Product Page & Safety Data." Link

Sources

- 1. AG01FSH6-1g | (3-(3-bromobenzamido)phenyl)boronic acid [2246865-32 [clinisciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of (3-(3-Bromobenzamido)phenyl)boronic acid

[1][2]

CAS Number: 2246865-32-5 Molecular Formula: C₁₃H₁₁BBrNO₃ Molecular Weight: 319.95 g/mol [1][2][3][4][5]

Part 1: Executive Technical Summary

(3-(3-Bromobenzamido)phenyl)boronic acid is a bifunctional organoboron scaffold characterized by two distinct reactive handles: a phenylboronic acid moiety capable of reversible covalent interactions (with diols/active site serines) or Suzuki-Miyaura cross-coupling, and a 3-bromophenyl group serving as an electrophilic site for further derivatization.

In drug discovery, this molecule functions as a "warhead-linker" hybrid. The boronic acid acts as a transition-state mimic for serine proteases (e.g.,

Part 2: Physicochemical Profile

The following data aggregates calculated and experimentally verified properties essential for formulation and synthesis planning.

| Property | Value | Technical Context |

| Molecular Weight | 319.95 Da | Monoisotopic mass: 319.00 (79Br isotope dominance) |

| Exact Mass | 319.0015 | Critical for High-Resolution Mass Spectrometry (HRMS) validation |

| Appearance | White to off-white solid | Hygroscopic; tends to aggregate due to hydrogen bonding |

| Solubility | DMSO (>50 mM), Methanol | Sparingly soluble in water; solubility increases at pH > 8.5 (boronate formation) |

| pKa (Boronic Acid) | ~8.8 | Exists as trigonal planar (neutral) at physiological pH; tetrahedral (anionic) at basic pH |

| Stability | Moderate | Prone to dehydration (boroxine formation) and protodeboronation under harsh acidic conditions |

Part 3: Synthetic Architecture & Protocol

Retrosynthetic Analysis

The synthesis of (3-(3-Bromobenzamido)phenyl)boronic acid is most efficiently achieved through a Schotten-Baumann acylation or a peptide coupling strategy. The core challenge is preventing the sequestration of the boronic acid group during the coupling of the amine and the acid chloride.

Key Precursors:

-

Nucleophile: 3-Aminophenylboronic acid (hemisulfate or free base).

-

Electrophile: 3-Bromobenzoyl chloride (or 3-Bromobenzoic acid with HATU).

Detailed Synthesis Protocol (Acyl Chloride Route)

Note: This protocol assumes a 1.0 gram scale. All steps must be performed under an inert atmosphere (Nitrogen/Argon) to minimize protodeboronation.

Reagents:

-

3-Aminophenylboronic acid monohydrate (1.0 eq)

-

3-Bromobenzoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous) or THF

Step-by-Step Methodology:

-

Solubilization: In a flame-dried round-bottom flask, suspend 3-aminophenylboronic acid (3.1 mmol) in anhydrous THF (15 mL). The boronic acid may not fully dissolve until the base is added.

-

Activation: Cool the mixture to 0°C using an ice bath. Add Triethylamine (7.8 mmol) dropwise. The solution should clarify as the amine is deprotonated.

-

Acylation: Dissolve 3-bromobenzoyl chloride (3.4 mmol) in 5 mL THF. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C to prevent exotherms that could degrade the C-B bond.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or LCMS.

-

Quenching: Quench the reaction with 10 mL of 1N HCl. This neutralizes excess base and ensures the boronic acid remains protonated (neutral form) for extraction.

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from minimal hot acetonitrile or purify via flash column chromatography (Gradient: 0-10% Methanol in DCM).

Synthetic Workflow Visualization

Figure 1: Step-wise synthetic workflow for the Schotten-Baumann acylation of 3-aminophenylboronic acid.

Part 4: Mechanism of Action (Drug Discovery Context)

Reversible Covalent Inhibition

In medicinal chemistry, this molecule is a template for Serine Protease Inhibitors . The boron atom acts as a Lewis acid.[6] When the inhibitor enters the enzyme active site, the hydroxyl group of the catalytic serine residue attacks the boron atom.

This transforms the boron from a trigonal planar (

Mechanistic Pathway Visualization

Figure 2: Mechanism of reversible covalent inhibition. The boronic acid transitions from sp2 to sp3 hybridization upon binding the catalytic serine.

Part 5: Handling, Stability, and Storage

Researchers must be aware of the Boroxine Cycle . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) under dry or heated conditions.[6] This is not degradation but a reversible physical change.

-

Storage: Store at 2–8°C. Keep the container tightly sealed to prevent fluctuating humidity, which drives the monomer-boroxine equilibrium erratically.

-

Reconstitution: If the material appears as a waxy solid (boroxine formation), adding a drop of water or methanol during dissolution in the assay buffer will hydrolyze the trimer back to the active monomeric boronic acid.

-

Analytical Note: In NMR (

-DMSO), you may observe broadening of the B-OH protons or multiple peaks if the sample is partially dehydrated. Adding a drop of

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] (Standard reference for Boronic Acid chemistry).

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198.

-

PubChem. (2024). Compound Summary: Phenylboronic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 3 phenyl lactic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (3-(3-Bromobenzamido)phenyl)boronic acid | 2246865-32-5 [sigmaaldrich.com]

- 4. (3-(3-bromobenzamido)phenyl)boronic acid , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 5. (3-(3-Bromobenzamido)phenyl)boronic acid | 2246865-32-5 [sigmaaldrich.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

Technical Guide & Safety Data Synthesis: (3-(3-Bromobenzamido)phenyl)boronic acid in Drug Development

Executive Summary

As a Senior Application Scientist, handling specialized building blocks like (3-(3-Bromobenzamido)phenyl)boronic acid requires moving beyond the surface-level warnings of a standard Safety Data Sheet (SDS). This compound is a highly valued bifunctional intermediate in pharmaceutical synthesis, routinely deployed to generate complex biaryls via Suzuki-Miyaura cross-coupling[1]. However, the presence of both an electrophilic bromobenzamide moiety and a reactive boronic acid group dictates specific handling, storage, and operational protocols. This whitepaper synthesizes the physicochemical data, mechanistic toxicology, and self-validating experimental workflows necessary to maintain scientific integrity and personnel safety.

Physicochemical Profile & Quantitative Data

Understanding the baseline quantitative data is the first step in predicting the compound's behavior in both biological and synthetic environments.

| Property | Value |

| Chemical Name | (3-(3-Bromobenzamido)phenyl)boronic acid |

| CAS Number | 2246865-32-5[1] |

| Molecular Formula | C13H11BBrNO3[2] |

| Molecular Weight | 319.95 g/mol [1] |

| Purity | ≥95% (Typical for R&D)[2][3] |

| Appearance | White to pale yellow solid[4] |

Mechanistic Toxicology & Hazard Causality

Standard Global Harmonized System (GHS) hazard statements for arylboronic acids typically include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5].

The Causality of Toxicity: Unlike simple organic irritants that cause damage via extreme pH or solvent defatting, the hazard profile of boronic acids is fundamentally linked to their unique electrophilic nature. Boronic acids possess an empty p-orbital on the boron atom, allowing them to act as potent Lewis acids. In biological systems, they form rapid, reversible covalent linkages with biologically relevant nucleophiles—most notably 1,2- and 1,3-diols found abundantly in carbohydrates and cellular surface glycoproteins[6].

When aerosolized dust or solutions of (3-(3-Bromobenzamido)phenyl)boronic acid contact mucosal membranes (such as the eyes or respiratory tract), this covalent interaction disrupts the glycoprotein matrix of the mucosa, triggering acute inflammatory signaling cascades (manifesting as H319 and H335)[4][6]. Furthermore, the highly lipophilic bromobenzamide core enhances dermal penetration, exacerbating localized skin irritation (H315)[5].

Safety Directive: Handling must be conducted within a Class II biosafety cabinet or chemical fume hood using nitrile gloves. Respiratory protection (N95 or higher) is required if dust generation is unavoidable[7].

Stability, Storage, and Degradation Pathways

A critical aspect of working with (3-(3-Bromobenzamido)phenyl)boronic acid is mitigating its two primary degradation pathways: oxidative deboronation and protodeboronation[6][8].

-

Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or prolonged atmospheric oxygen exposure, the carbon-boron bond is oxidized, yielding the corresponding phenol derivative[6].

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond[8]. The meta-amide substituent on this specific molecule acts as an electron-withdrawing group. Electron-withdrawing substituents stabilize the transient aryl anion formed during the reaction mechanism, thereby significantly increasing the rate of base-catalyzed protodeboronation[9].

Storage Causality: To arrest these degradation pathways, the compound must be stored under an inert atmosphere (Argon or N2) at 2-8°C, protected from light and moisture[9].

Logical relationship of boronic acid degradation pathways via protodeboronation and oxidation.

Experimental Workflow & Self-Validating Protocols

When utilizing this reagent in a Suzuki-Miyaura cross-coupling, the protocol must be designed as a self-validating system to account for potential protodeboronation under basic conditions[8][9].

Protocol: Suzuki-Miyaura Coupling with In-Situ Validation

Objective: Couple (3-(3-Bromobenzamido)phenyl)boronic acid with an aryl halide while monitoring and minimizing protodeboronation.

Step-by-Step Methodology:

-

Reagent Preparation (Inert Atmosphere): Inside a glovebox or using standard Schlenk techniques, charge a flame-dried flask with (3-(3-Bromobenzamido)phenyl)boronic acid (1.2 eq), the target aryl halide (1.0 eq), and anhydrous K2CO3 (2.0 eq). Causality: Anhydrous base minimizes the rate-limiting reaction between the boronate complex and water, suppressing protodeboronation[8].

-

Solvent & Catalyst Addition: Add degassed 1,4-dioxane. Add Pd(dppf)Cl2 (0.05 eq) as the catalyst. Causality: Dioxane provides excellent solubility for the organic components while its aprotic nature further protects the boronic acid from premature protonolysis[10].

-

Cross-Coupling Execution: Heat the reaction mixture to 80°C under continuous Argon flow for 4-6 hours.

-

Self-Validation (LC-MS Monitoring): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: You must specifically monitor for the mass of the protodeboronated side-product (N-(3-bromophenyl)benzamide derivative). If the ratio of protodeboronated arene to desired product exceeds 1:5, lower the reaction temperature by 10°C and switch to a milder base (e.g., CsF)[9].

-

Quenching & Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with EtOAc. The mild acidic quench neutralizes the base, immediately halting any further base-catalyzed protodeboronation during the workup phase[8][9].

Step-by-step experimental workflow for Suzuki-Miyaura coupling with integrated self-validation.

References

-

Aribo Biotechnology, "Batch Search - Aribo Biotechnology",

-

MilliporeSigma, "(3-(3-Bromobenzamido)phenyl)boronic acid", 1

-

Global Labor, "(3-(3-bromobenzamido)phenyl)boronic acid", 2

-

Cacheby, "R120825-1g - RHAWN", 3

-

Digitell Inc., "Improving the oxidative stability of boronic acids through stereoelectronic effects",6

-

Benchchem, "Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids", 9

-

Thermo Fisher Scientific, "SAFETY DATA SHEET", 4

-

University of Edinburgh, "Protodeboronation of (Hetero)Arylboronic Esters",10

-

Wikipedia, "Protodeboronation", 8

-

Sigma-Aldrich, "SAFETY DATA SHEET", 5

-

TCI Chemicals, "SAFETY DATA SHEET", 7

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (3-(3-bromobenzamido)phenyl)boronic acid , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 3. cacheby.com [cacheby.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. research.ed.ac.uk [research.ed.ac.uk]

Strategic Sourcing & Technical Profile: (3-(3-Bromobenzamido)phenyl)boronic acid

Topic: Suppliers, Pricing, and Technical Profiling of (3-(3-Bromobenzamido)phenyl)boronic acid Content Type: Technical Procurement & Application Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists

Executive Summary

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS 2246865-32-5 ) is a specialized bifunctional building block used primarily in the synthesis of complex biaryl and terphenyl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] Its structure features two distinct reactive handles—a boronic acid (nucleophile) and an aryl bromide (electrophile)—linked by a stable amide bridge. This duality makes it a critical intermediate for fragment-based drug discovery (FBDD) and the construction of proteolysis targeting chimeras (PROTACs) linkers.

This guide provides a technical procurement analysis, detailing the supply landscape, estimated pricing tiers, synthesis routes for internal benchmarking, and quality control protocols to ensure downstream reaction success.

Part 1: Chemical Identity & Specifications[4]

Before engaging suppliers, it is critical to define the technical specifications to avoid acquiring lower-grade material (e.g., dehydrated boroxines) that can skew stoichiometric calculations.

| Feature | Specification |

| Chemical Name | (3-(3-Bromobenzamido)phenyl)boronic acid |

| CAS Number | 2246865-32-5 |

| Molecular Formula | C₁₃H₁₁BBrNO₃ |

| Molecular Weight | 319.95 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Stability | Hygroscopic; prone to dehydration (boroxine formation) |

| Key Impurities | 3-Aminophenylboronic acid (hydrolysis product), Boroxine trimer |

Part 2: Sourcing Landscape & Pricing Analysis

The market for this compound is defined by Tier 2 specialized vendors rather than commodity bulk suppliers. It is typically not a "stock" item in kilogram quantities but is available in gram-scale catalogs.

Supplier Categorization

-

Primary Manufacturers (Source): Companies like Combi-Blocks and Enamine often hold the synthetic capability or small stock.

-

Catalog Aggregators (Resellers): Sigma-Aldrich (MilliporeSigma) and Fisher Scientific list this product but likely source it from primary manufacturers, adding a markup (20–150%).

-

Custom Synthesis Houses: For >100g orders, contract research organizations (CROs) like WuXi AppTec or Pharmablock are preferred routes.

Estimated Pricing Tiers (Q1 2026)

Pricing is volatile and volume-dependent. The values below represent estimated market averages for research-grade purity (95%+).

| Quantity | Supplier Type | Estimated Price Range (USD) | Lead Time |

| 1 g | Catalog Aggregator | $150 – $250 | 1–2 Weeks |

| 5 g | Primary Manufacturer | $400 – $600 | 3–5 Days |

| 25 g | Primary Manufacturer | $1,200 – $1,800 | 1–2 Weeks |

| 100 g+ | Custom Synthesis | Inquire (RFQ) | 4–6 Weeks |

Procurement Tip: For orders >10g, request a Certificate of Analysis (CoA) verifying the "Boronic Acid vs. Boroxine" ratio. High boroxine content artificially increases the effective molecular weight if not accounted for.

Part 3: Synthesis & Manufacturing (Internal Benchmarking)

Understanding the synthesis provides leverage during price negotiations and allows for internal production if lead times are prohibitive. The synthesis is a standard Schotten-Baumann amide coupling .

Synthetic Pathway

The synthesis couples 3-aminophenylboronic acid with 3-bromobenzoyl chloride . The choice of base and solvent is critical to prevent protodeboronation (loss of the boron group).

Figure 1: Synthetic route for internal benchmarking. The reaction typically yields 70-85%.[3]

Detailed Protocol (Self-Validating System)

-

Setup: Dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous THF or DCM under nitrogen.

-

Base Addition: Add Triethylamine (Et₃N, 1.2 eq) or Pyridine. Cool to 0°C.

-

Acylation: Dropwise addition of 3-bromobenzoyl chloride (1.05 eq).

-

Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LCMS. The amine starting material should disappear.

-

Workup:

-

Quench with water.[4]

-

Extract with EtOAc.

-

Critical Step: Wash with 0.1M HCl (to remove unreacted amine/pyridine) followed by mild NaHCO₃ (to remove benzoic acid byproduct). Note: Avoid strong base which may form the boronate salt.

-

-

Purification: Recrystallize from MeCN/Water or precipitate with Hexanes.

Part 4: Quality Control & Validation

When receiving this material from a supplier, standard QC is insufficient due to the dynamic nature of boronic acids.

The "Boroxine Equilibrium" Problem

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

-

Impact: A "pure" sample by HPLC might be a mixture of acid and trimer by NMR, affecting the actual molarity of your reaction.

Validation Workflow

-

¹H NMR (DMSO-d₆ + D₂O):

-

Run NMR in DMSO-d₆. Add a drop of D₂O to shake off the exchangeable protons. This simplifies the spectrum to the aromatic region, allowing precise integration of the 3-bromobenzoyl vs. phenylboronic rings (should be 1:1).

-

-

HPLC Purity:

-

Target >97% purity at 254 nm.

-

Note: Boronic acids can streak on silica; reverse-phase C18 is preferred.

-

Figure 2: Quality Control decision tree for incoming boronic acid reagents.

Part 5: Applications in Drug Discovery

This molecule is a Linchpin Intermediate . It allows for the modular construction of libraries.

-

Suzuki-Miyaura Coupling (Boronic Acid end):

-

Reacts with Aryl Halides (Ar-X) using Pd(PPh₃)₄/K₂CO₃.

-

Selectivity: Under standard Suzuki conditions, the boronic acid reacts preferentially over the aryl bromide on the other side of the molecule (due to the oxidative addition rate differences and the specific activation of the boron species).

-

-

Suzuki-Miyaura Coupling (Bromide end):

-

After the first coupling, the remaining aryl bromide can be reacted with a second boronic acid to create a terphenyl-like structure.

-

-

Covalent Probes:

-

The boronic acid moiety can reversibly bind to serine residues or diols (sugars), making this scaffold useful for designing reversible covalent inhibitors or carbohydrate sensors.

-

References

-

Combi-Blocks Product Catalog. Product Information for (3-(3-Bromobenzamido)phenyl)boronic acid (Part # COMH97E33503). Retrieved from

-

Sigma-Aldrich (Merck). Product Specification for CAS 2246865-32-5. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

CliniSciences. Technical Data Sheet for (3-(3-bromobenzamido)phenyl)boronic acid. Retrieved from

Sources

- 1. AG01FSH6-1g | (3-(3-bromobenzamido)phenyl)boronic acid [2246865-32 [clinisciences.com]

- 2. (3-(3-Bromobenzamido)phenyl)boronic acid - [sigmaaldrich.com]

- 3. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]

- 4. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]

The Ascendant Trajectory of Bromobenzamido Phenyl Boronic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Resurgence of Boron in Medicinal Chemistry

For many years, the element boron was relegated to the periphery of drug development, largely due to early misconceptions about its toxicity. However, the paradigm has shifted dramatically. The landmark approval of the proteasome inhibitor bortezomib for multiple myeloma has catalyzed a renaissance in the exploration of boron-containing compounds, particularly boronic acids, for therapeutic applications.[1][2][3][4] These versatile molecules are no longer viewed with undue skepticism but are now recognized for their unique chemical properties that can be harnessed to design novel drugs with improved selectivity, and modified physicochemical and pharmacokinetic profiles.[2][4] This guide delves into a specific, promising subclass: bromobenzamido phenyl boronic acid derivatives. We will explore their synthesis, potential applications, and the underlying principles that make them a compelling area of research for scientists and drug development professionals.

I. The Strategic Design: Why Bromobenzamido Phenyl Boronic Acids?

The architecture of bromobenzamido phenyl boronic acid derivatives is a deliberate convergence of three key pharmacophoric elements, each contributing to the molecule's potential therapeutic value.

-

The Phenyl Boronic Acid Core: This is the lynchpin of the molecule. The boronic acid group (-B(OH)₂) is a Lewis acid that can form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and the active sites of certain enzymes.[5] This ability to form reversible covalent interactions is a key feature that can lead to potent and selective inhibition of target proteins.[5]

-

The Benzamido Linker: The amide bond introduces a degree of rigidity and specific hydrogen bonding capabilities, influencing the molecule's conformation and its potential interactions with biological targets. The orientation of the amide linkage (e.g., meta, para) can significantly impact the vectoral presentation of the other substituents.

-

The Bromo Substituent: The presence of a halogen, such as bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine is known to enhance lipophilicity, which can improve membrane permeability. Furthermore, its electronegativity and size can lead to specific halogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.

This rational combination of a reactive boronic acid warhead, a structurally influential amide linker, and a modulating bromo substituent creates a rich chemical space for the design of targeted therapeutics.

II. Synthesis and Characterization: A Practical Approach

The synthesis of bromobenzamido phenyl boronic acid derivatives can be approached in a logical, stepwise manner. A general and adaptable synthetic route is outlined below.

Core Synthetic Strategy: Amide Coupling and Borylation

A common and effective strategy involves the coupling of a bromo-substituted benzoic acid with an amino-phenylboronic acid derivative. This approach allows for modularity, where different isomers of both starting materials can be used to generate a library of derivatives.

dot

Caption: General synthetic workflow for bromobenzamido phenyl boronic acid derivatives.

Experimental Protocol: Synthesis of (3-(3-bromobenzamido)phenyl)boronic acid

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative compound, (3-(3-bromobenzamido)phenyl)boronic acid.

Step 1: Activation of 3-Bromobenzoic Acid

-

To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3-bromobenzoyl chloride. This is often used immediately in the next step without further purification.

Causality behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the subsequent step. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Step 2: Amide Coupling

-

Dissolve 3-aminophenylboronic acid pinacol ester (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add the freshly prepared 3-bromobenzoyl chloride (1.1 eq) in DCM dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices: The pinacol ester of the boronic acid is used to protect the reactive boronic acid moiety during the amide coupling reaction. The base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Step 3: Deprotection of the Boronic Acid

-

Dissolve the purified pinacol ester from Step 2 in a mixture of acetone and 1 M HCl.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, (3-(3-bromobenzamido)phenyl)boronic acid.

Causality behind Experimental Choices: Acidic hydrolysis is a standard and effective method for the deprotection of boronic acid pinacol esters. The choice of a water-miscible solvent like acetone facilitates the interaction between the organic-soluble starting material and the aqueous acid.

Characterization

The synthesized derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

| Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and assess purity. |

| Mass Spectrometry | To determine the molecular weight of the compound. |

| FT-IR Spectroscopy | To identify the presence of key functional groups (e.g., amide C=O, N-H, B-O). |

| Melting Point | To assess the purity of the crystalline solid. |

III. Potential Therapeutic Applications and Biological Evaluation

While the body of literature specifically on bromobenzamido phenyl boronic acid derivatives is still emerging, we can extrapolate their potential applications based on the known activities of related phenylboronic acid compounds.

Anticancer Activity

Phenylboronic acid derivatives have shown promise as anticancer agents.[2][3][5] Their mechanisms of action can be multifaceted, including the induction of apoptosis and cell cycle arrest.[5] The bromobenzamido moiety could enhance these activities through improved cell permeability and specific interactions with target proteins.

Potential Targets and Mechanisms:

-

Proteasome Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of the proteasome, a key regulator of protein degradation.[3] This is the mechanism of action of bortezomib.

-

Enzyme Inhibition: These derivatives could target other enzymes implicated in cancer progression, such as certain kinases or histone deacetylases (HDACs).[6]

-

Targeting Sialic Acid: Phenylboronic acids are known to bind to sialic acid, which is often overexpressed on the surface of cancer cells.[3] This interaction could be exploited for targeted drug delivery or direct therapeutic intervention.

dot

Caption: Potential anticancer mechanisms of bromobenzamido phenyl boronic acid derivatives.

Experimental Workflow: In Vitro Anticancer Evaluation

-

Cell Viability Assays (e.g., MTT, SRB): To determine the cytotoxic effects of the compounds on various cancer cell lines and to calculate IC₅₀ values.

-

Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate if the observed cytotoxicity is due to the induction of programmed cell death.

-

Cell Cycle Analysis (by flow cytometry): To determine if the compounds cause arrest at specific phases of the cell cycle.

-

Western Blotting: To probe the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., p53, caspases, cyclins).

Antibacterial Activity

Boronic acids are also being explored as a new class of antibacterial agents. They can inhibit essential bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[1]

Potential Targets and Mechanisms:

-

β-Lactamase Inhibition: The boronic acid can mimic the tetrahedral transition state of β-lactam hydrolysis, effectively inhibiting the enzyme and restoring the efficacy of β-lactam antibiotics.[1]

-

Disruption of Bacterial Cell Wall Synthesis: By targeting other enzymes involved in peptidoglycan synthesis.

Experimental Workflow: In Vitro Antibacterial Evaluation

-

Minimum Inhibitory Concentration (MIC) Determination: To assess the lowest concentration of the compound that inhibits visible bacterial growth.

-

β-Lactamase Inhibition Assays: To directly measure the inhibitory activity of the compounds against purified β-lactamase enzymes.

-

Synergy Assays (Checkerboard Method): To evaluate if the compounds can potentiate the activity of existing antibiotics.

IV. Structure-Activity Relationship (SAR) Considerations

Systematic modification of the bromobenzamido phenyl boronic acid scaffold is crucial for optimizing biological activity. Key areas for SAR exploration include:

-

Position of the Bromo Substituent: The position of the bromine atom on the benzoyl ring (ortho, meta, para) will influence the electronic properties and steric profile of the molecule, which can affect binding to the target.

-

Position of the Benzamido and Boronic Acid Groups: The relative positions of these groups on the central phenyl ring will dictate the overall shape of the molecule and the spatial orientation of the key interacting moieties.

-

Substitution on the Phenyl Rings: Introduction of additional substituents (e.g., electron-donating or -withdrawing groups) on either of the phenyl rings can be used to fine-tune the electronic properties, solubility, and metabolic stability of the compounds.

| Structural Modification | Potential Impact on Activity |

| Varying bromo position | Modulates lipophilicity and potential for halogen bonding. |

| Varying amide linkage | Alters molecular geometry and hydrogen bonding patterns. |

| Additional substituents | Fine-tunes electronic properties, solubility, and metabolic stability. |

V. Future Directions and Conclusion

Bromobenzamido phenyl boronic acid derivatives represent a promising, yet underexplored, area of medicinal chemistry. The rational design principles outlined in this guide, coupled with the provided synthetic and evaluative frameworks, offer a solid starting point for researchers in this field. Future work should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation against a range of biological targets. A deeper understanding of their mechanism of action and structure-activity relationships will be pivotal in unlocking their full therapeutic potential. The resurgence of interest in boron-based compounds is well-founded, and the exploration of these specific derivatives is a logical and exciting next step in the quest for novel and effective medicines.

References

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PubMed Central. Retrieved February 27, 2026, from [Link]

-

Bradke, T. M., Hall, C., Carper, S. W., & Plopper, G. E. (2012). Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability. PubMed Central. Retrieved February 27, 2026, from [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). PubMed Central. Retrieved February 27, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI. Retrieved February 27, 2026, from [Link]

-

Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (n.d.). springermedizin.de. Retrieved February 27, 2026, from [Link]

-

A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

-

Watanabe, T., Abe, H., Momose, I., Takahashi, Y., Ikeda, D., & Akamatsu, Y. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. PubMed. Retrieved February 27, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2021, November 14). MDPI. Retrieved February 27, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). PubMed. Retrieved February 27, 2026, from [Link]

- Process for preparing substituted phenyl boronic acids. (n.d.). Google Patents.

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). PubMed Central. Retrieved February 27, 2026, from [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, December 19). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI. Retrieved February 27, 2026, from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. (2024, September 24). PubMed. Retrieved February 27, 2026, from [Link]

-

Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018, March 2). Frontiers. Retrieved February 27, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved February 27, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). EThOS. Retrieved February 27, 2026, from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). MDPI. Retrieved February 27, 2026, from [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.). Google Patents.

Sources

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells | springermedizin.de [springermedizin.de]

- 6. Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of (3-(3-Bromobenzamido)phenyl)boronic Acid: A Privileged Scaffold for Targeted Covalent Inhibition

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the strategic incorporation of electrophilic warheads has revitalized the development of targeted covalent inhibitors (TCIs). Among these, (3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) emerges as a highly privileged, bifunctional scaffold [1].

Structurally, this molecule is synthesized via the acylation of 3-aminophenylboronic acid with 3-bromobenzoyl chloride. This specific architecture provides a tripartite pharmacophore ideal for targeting serine/threonine-dependent enzymes (such as the 20S proteasome or

-

The Boronic Acid Warhead: Acts as a reversible covalent binder to nucleophilic catalytic residues.

-

The Amide Linker: Provides critical hydrogen-bond donor/acceptor directionality to engage the enzyme's peptide backbone or oxyanion hole.

-

The 3-Bromophenyl Moiety: Occupies adjacent hydrophobic pockets (e.g., S2/S3 subsites) while serving as a synthetic handle for late-stage diversification via cross-coupling.

This guide details the mechanistic causality, synthetic workflows, and validation protocols required to leverage this compound in therapeutic development [2].

Mechanistic Paradigm: The Reversible Covalent Advantage

Unlike irreversible electrophiles (e.g., acrylamides or Michael acceptors) that can lead to off-target toxicity and immunogenicity, boronic acids offer a reversible covalent mechanism . Boron’s empty p-orbital renders it highly oxophilic and electrophilic. Upon entering an enzyme active site, it forms a reversible tetrahedral adduct with the hydroxyl group of catalytic serine or threonine residues [3].

This two-step binding mechanism drastically increases the drug's residence time (

Mechanism of action: Two-step reversible covalent binding of boronic acid to target enzymes.

Synthetic Utility & Library Generation

A critical challenge in utilizing (3-(3-Bromobenzamido)phenyl)boronic acid is its bifunctional nature. Because it contains both an aryl bromide and a boronic acid, subjecting the unprotected molecule to standard palladium-catalyzed cross-coupling will result in inter-molecular self-condensation (polymerization).

The Causality of Protection: To utilize the 3-bromo position for exploring the S2/S3 enzymatic pockets, the boronic acid must first be masked. Converting the boronic acid to a N-methyliminodiacetic acid (MIDA) boronate rehybridizes the boron from

Synthetic and screening workflow for late-stage derivatization of the scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, the following protocols establish a self-validating system for synthesizing derivatives and evaluating their kinetic profiles.

Protocol A: Late-Stage Derivatization via MIDA Protection

Purpose: To functionalize the 3-bromo position without polymerizing the scaffold.

-

Protection: Suspend (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 eq) and MIDA (1.2 eq) in a 1:1 mixture of DMSO/Toluene. Reflux with a Dean-Stark trap for 12 hours. Isolate the MIDA boronate via precipitation in cold water.

-

Suzuki-Miyaura Coupling: Combine the MIDA-protected scaffold (1.0 eq), a diverse arylboronic acid (1.5 eq),

(0.05 eq), and -

Deprotection: Treat the purified coupled product with 1.0 M NaOH in THF/MeOH (1:1) at room temperature for 2 hours to hydrolyze the MIDA ester. Quench with aqueous

and extract with EtOAc to yield the diversified free boronic acid.

Protocol B: Reversible Covalent Binding Assay (Surface Plasmon Resonance)

Purpose: To quantify the two-step binding kinetics (

-

Immobilization: Immobilize the target enzyme (e.g., recombinant 20S proteasome or

-lactamase) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a baseline of ~3000 RU is achieved. -

Analyte Injection: Inject the synthesized boronic acid derivatives at a flow rate of 50

L/min across a concentration series (e.g., 0.1 nM to 1 -

Kinetic Fitting: Fit the resulting sensorgrams to a two-state reaction model (

).-

Self-Validation Check: A standard 1:1 Langmuir model will fail to fit the data accurately if a covalent bond is forming. The successful fit to a two-state model confirms the reversible covalent mechanism.

-

Quantitative Data & Physicochemical Profiling

Understanding the baseline physicochemical properties of the parent scaffold is vital for predicting its behavior in biological assays and its drug-likeness (Lipinski parameters).

Table 1: Physicochemical Properties of the Parent Scaffold

| Property | Value | Medicinal Chemistry Implication |

| CAS Number | 2246865-32-5 | Standardized identifier for procurement[1]. |

| Molecular Formula | Defines atomic composition and exact mass. | |

| Molecular Weight | 319.95 g/mol | Highly ligand-efficient; leaves ~180 Da for further elaboration before exceeding Lipinski's Rule of 5. |

| H-Bond Donors | 3 (Amide NH, 2x Boronic OH) | Excellent potential for target engagement via hydrogen bonding networks. |

| H-Bond Acceptors | 3 (Amide C=O, 2x Boronic OH) | Facilitates solubility and interaction with backbone amides. |

Table 2: Comparative Kinetic Advantage (Representative Model)

The following table illustrates the kinetic shift when moving from a non-covalent analog (where boron is replaced by a methyl group) to the boronic acid warhead.

| Compound Class | Residence Time ( | Mechanism | ||

| Non-Covalent Analog | 450 nM | ~8 seconds | Competitive, transient | |

| Boronic Acid Scaffold | 2.5 nM | ~37 minutes | Reversible Covalent |

Conclusion & Future Perspectives

(3-(3-Bromobenzamido)phenyl)boronic acid is not merely a chemical building block; it is a highly engineered starting point for targeted covalent drug discovery. By understanding the causality of its structural features—using the boronic acid to anchor into catalytic nucleophiles and the bromobenzamido tail to probe adjacent hydrophobic space—researchers can rapidly generate potent, highly selective inhibitors. Future applications of this scaffold are expected to expand beyond traditional enzyme inhibition into Targeted Protein Degradation (e.g., PROTACs), where the bromo-handle can be coupled to E3 ligase recruiting ligands.

References

-

CliniSciences. (3-(3-bromobenzamido)phenyl)boronic acid [2246865-32-5]. Retrieved from[Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Molecules (MDPI). (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from[Link]

Introduction: The Significance of (3-(3-Bromobenzamido)phenyl)boronic acid in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of (3-(3-Bromobenzamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(3-(3-Bromobenzamido)phenyl)boronic acid is a versatile synthetic building block with significant potential in the development of novel therapeutics.[1] As a member of the boronic acid family, it plays a crucial role in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds in complex organic molecules.[1][2] This capability is of paramount importance in medicinal chemistry for the synthesis of new drug candidates.[2][3] The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, highlighting the therapeutic relevance of this class of compounds.[2][3][4]

The unique ability of boronic acids to reversibly bind with diols, such as those found in saccharides, opens up applications in glucose sensing and targeted drug delivery.[2][5][6] The bromobenzamido moiety in the target molecule provides a handle for further chemical modification, allowing for the fine-tuning of its pharmacological properties.[1] Given its strategic importance, a thorough understanding of the physicochemical properties of (3-(3-Bromobenzamido)phenyl)boronic acid is essential for its effective utilization in research and development.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BBrNO₃ | [7] |

| Molecular Weight | 319.95 g/mol | [8] |

| Purity | Typically ≥97% | [9] |

| CAS Number | 2246865-32-5 | [7] |

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid. For a novel compound like (3-(3-Bromobenzamido)phenyl)boronic acid, an accurate melting point determination is a critical indicator of purity. Impurities typically lead to a depression and broadening of the melting point range.

Methodology: Capillary Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[10]

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of (3-(3-Bromobenzamido)phenyl)boronic acid is completely dry and in the form of a fine powder.[10][11] If necessary, gently grind the crystals in a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube.[12][13] The packed sample height should be between 2-3 mm.[12][13]

-

-

Melting Point Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.[12]

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.[12] Allow the apparatus to cool before performing a more accurate measurement.

-

For an accurate determination, heat the sample at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[11]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[12]

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[12] The recorded melting point should be reported as a range.

-

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[14] For a solid compound like (3-(3-Bromobenzamido)phenyl)boronic acid, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures. However, a micro-boiling point determination can be attempted.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample sizes and provides a good estimate of the boiling point.[15]

Apparatus:

-

Thiele tube[15]

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount of (3-(3-Bromobenzamido)phenyl)boronic acid into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.[15]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[15]

-

-

Boiling Point Measurement:

-

Insert the thermometer and attached sample into the Thiele tube containing mineral oil. The oil level should be above the sample but below the top of the test tube.[16]

-

Gently heat the side arm of the Thiele tube with a small flame.[15][16] The shape of the tube promotes oil circulation and even heating.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample has reached its boiling point and its vapor is filling the capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this point; this is the boiling point.[15][16]

-

Diagram of the Boiling Point Determination Setup:

Caption: Thiele Tube Setup for Micro-Boiling Point Determination.

Conclusion

While the precise melting and boiling points of (3-(3-Bromobenzamido)phenyl)boronic acid require experimental determination, the protocols outlined in this guide provide a robust framework for obtaining these critical physicochemical parameters. Accurate characterization is a cornerstone of chemical research and drug development, ensuring the purity, identity, and suitability of a compound for its intended application. The versatile nature of (3-(3-Bromobenzamido)phenyl)boronic acid as a synthetic intermediate underscores the importance of such fundamental data for advancing the frontiers of medicinal chemistry and materials science.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Melting Point Apparatus Experimental Manual. (n.d.). Scribd. Retrieved from [Link]

-

(3-(3-bromobenzamido)phenyl)boronic acid. (n.d.). CliniSciences. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Determination of Melting points and Boiling points. (n.d.). Learning Space. Retrieved from [Link]

-

Experimental determination of boiling point. (2020, October 14). YouTube. Retrieved from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv. Retrieved from [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing. Retrieved from [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Phenylboronic acid-polymers for Biomedical Applications. (n.d.). PubMed. Retrieved from [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024, February 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

(3-Bromophenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2025, October 16). ResearchGate. Retrieved from [Link]

Sources

- 1. AG01FSH6-1g | (3-(3-bromobenzamido)phenyl)boronic acid [2246865-32 [clinisciences.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. (3-(3-Bromobenzamido)phenyl)boronic acid | 2246865-32-5 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. (3-(3-Bromobenzamido)phenyl)boronic acid | 2246865-32-5 [sigmaaldrich.com]

- 10. westlab.com [westlab.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ursinus.edu [ursinus.edu]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomus.edu.iq [uomus.edu.iq]

Methodological & Application

Application Note: Synthesis and Purification Protocol for (3-(3-Bromobenzamido)phenyl)boronic acid

Introduction & Scientific Rationale

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, materials science, and sensor development. The molecule features a boronic acid moiety—ideal for Suzuki-Miyaura cross-coupling and cis-diol carbohydrate recognition—alongside a bromophenyl group, which serves as an orthogonal reactive site for subsequent metal-catalyzed cross-couplings[1].

Synthesizing amphiphilic boronic acids requires precise control over reaction conditions. Boronic acids are prone to dehydration into cyclic trimers (boroxines) and can transiently form mixed anhydrides when exposed to highly reactive electrophiles like acyl chlorides. This protocol outlines an optimized, self-validating nucleophilic acyl substitution (amidation) route that maximizes yield while circumventing the notorious purification challenges associated with boronic acids[2].

Reaction Pathway & Mechanism

The synthesis is driven by the amidation of 3-aminophenylboronic acid with 3-bromobenzoyl chloride. The reaction is performed in an anhydrous aprotic solvent using an organic base (e.g., Triethylamine) as an acid scavenger.

Mechanistic Causality: While the aniline nitrogen is the primary nucleophile, the boronic acid hydroxyls can transiently attack the acyl chloride to form a mixed anhydride. However, this species is kinetically unstable and is readily hydrolyzed back to the free boronic acid during the aqueous workup phase. Therefore, protecting the boronic acid moiety is not strictly necessary if the workup is carefully controlled[3].

Workflow for the synthesis and purification of (3-(3-Bromobenzamido)phenyl)boronic acid.

Materials and Reagents

To ensure a self-validating system, all reagents must be verified for purity prior to use. 3-Aminophenylboronic acid is often supplied as a monohydrate or hemisulfate salt; the stoichiometry of the base must be adjusted accordingly to liberate the free amine[2].

| Reagent / Solvent | Role | MW ( g/mol ) | Equivalents | Notes |

| 3-Aminophenylboronic acid | Nucleophile | 136.94 (anhydrous) | 1.0 | If hemisulfate salt is used, increase base eq. |

| 3-Bromobenzoyl chloride | Electrophile | 219.46 | 1.05 | Highly moisture sensitive; use fresh. |

| Triethylamine (TEA) | Acid Scavenger | 101.19 | 2.5 - 3.0 | Neutralizes HCl to maintain nucleophilicity. |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | Must be anhydrous to prevent acyl chloride hydrolysis. |

| 0.1 M HCl (aq) | Workup Wash | 36.46 | N/A | Removes unreacted aniline and TEA·HCl salts. |

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly

-

Preparation of the Nucleophile : In an oven-dried, argon-flushed round-bottom flask, suspend 3-aminophenylboronic acid (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Expert Insight: If solubility is poor, a 1:1 mixture of DCM and anhydrous Tetrahydrofuran (THF) can be utilized.

-

-

Base Addition : Add Triethylamine (2.5 eq) to the suspension. Stir for 10 minutes.

-

Causality: The base serves a dual purpose: it frees the aniline from any sulfate/hydrate salts and acts as a scavenger for the HCl generated during amidation. Failing to add sufficient base will result in the protonation of the aniline, completely halting the reaction.

-

-

Temperature Control : Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

Phase 2: Electrophilic Addition

-

Acylation : Dissolve 3-bromobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

-

Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction, preventing localized heating that could lead to di-acylation or premature dehydration of the boronic acid into boroxines.

-

-

Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The product will appear as a new UV-active spot. Note that boronic acids will streak heavily on silica.

Phase 3: Quench and Aqueous Workup

-